REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:19])=[C:6]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH2:17][CH3:18])=[CH:12][CH:11]=2)=O)[CH:7]=1.C([SiH](CC)CC)C.FC(F)(F)S(O)(=O)=O>FC(F)(F)C(O)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:19])=[C:6]([CH2:8][C:10]2[CH:15]=[CH:14][C:13]([O:16][CH2:17][CH3:18])=[CH:12][CH:11]=2)[CH:7]=1
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Name
|
|
Quantity
|
1440 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)C(=O)C1=CC=C(C=C1)OCC)Cl
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Name
|
|
Quantity
|
1.37 L
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
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Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
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Name
|
|
Quantity
|
820 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After refluxing for 6 hours
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Duration
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6 h
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Type
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TEMPERATURE
|
Details
|
After refluxing for another 8 hours
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Duration
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8 h
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Type
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CUSTOM
|
Details
|
the mixture was evaporated under reduced pressure
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Type
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DISSOLUTION
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Details
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The residue was dissolved in dichloromethane (20 L)
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Type
|
WASH
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Details
|
washed with water (10 L), aqueous sodium carbonate (10 L), and brine (10 L)
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
to give crude product
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Type
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DISTILLATION
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Details
|
The crude product was distilled
|
Type
|
CUSTOM
|
Details
|
to remove (Et3Si)2O under vacuum
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Type
|
CUSTOM
|
Details
|
The residue was recrystallized from absolute ethanol (5 L)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)Cl)CC1=CC=C(C=C1)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1310 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |